2-Bromo-6-chloro-4-fluoropyridine

Suzuki-Miyaura coupling Chemoselectivity Palladium catalysis

Select 2-bromo-6-chloro-4-fluoropyridine for synthetic strategies demanding two sequential, site-selective cross-couplings without protecting group interconversions. The intrinsic reactivity hierarchy (C2-Br >> C6-Cl toward oxidative addition) ensures exclusive first coupling at C2, preserving the C6 chlorine for subsequent orthogonal transformation. The C4-fluorine substituent remains intact throughout, providing permanent metabolic stability and electronic modulation absent in non-fluorinated analogs. This regioisomer's distinct boiling point (222.9±35.0 °C) enables unambiguous identity confirmation by GC-MS, critical for GMP environments.

Molecular Formula C5H2BrClFN
Molecular Weight 210.43 g/mol
Cat. No. B12292082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-chloro-4-fluoropyridine
Molecular FormulaC5H2BrClFN
Molecular Weight210.43 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1Cl)Br)F
InChIInChI=1S/C5H2BrClFN/c6-4-1-3(8)2-5(7)9-4/h1-2H
InChIKeyJKKDCCWYJMBJCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-chloro-4-fluoropyridine: Procurement Considerations for Orthogonal Trihalopyridine Building Blocks


2-Bromo-6-chloro-4-fluoropyridine (CAS 1393544-44-9) is a trihalogenated pyridine derivative incorporating bromine at C2, chlorine at C6, and fluorine at C4 on the pyridine ring, with molecular formula C₅H₂BrClFN and molecular weight 210.43 g/mol . This substitution pattern yields an asymmetric trihalopyridine scaffold wherein the three halogen substituents exhibit distinct and predictable reactivity hierarchies in transition metal-catalyzed cross-coupling reactions . The compound belongs to the broader class of polyhalogenated heteroaromatic building blocks employed in pharmaceutical and agrochemical synthesis as versatile intermediates for sequential derivatization. The bromine atom functions as the primary coupling site due to its superior reactivity toward oxidative addition in Pd-catalyzed reactions, the chlorine atom remains available for secondary transformations following the first coupling event, and the fluorine atom provides both electronic modulation of the pyridine ring and metabolic stability when retained in final drug candidates. This orthogonal reactivity profile enables chemoselective sequential functionalization without requiring protecting group strategies, a property that fundamentally distinguishes this compound from symmetrical dihalopyridines or from trihalopyridines with alternative halogen positioning [1].

2-Bromo-6-chloro-4-fluoropyridine: Why Regioisomeric Trihalopyridines Cannot Be Interchanged Without Route Redesign


Trihalopyridines bearing identical elemental composition but differing substitution patterns cannot be substituted for one another without fundamentally altering synthetic strategy and product identity. The specific C2-bromo/C6-chloro/C4-fluoro substitution pattern of 2-bromo-6-chloro-4-fluoropyridine encodes a precise chemoselectivity hierarchy that is dictated by the interplay of inherent halogen reactivity (Br >> Cl for oxidative addition) and the electronic activation/deactivation imparted by the specific ring position of each halogen relative to the pyridine nitrogen . Regioisomers such as 2-bromo-4-chloro-6-fluoropyridine (CAS 1393566-50-1) or 4-bromo-2-chloro-6-fluoropyridine (CAS 1622839-16-0) exhibit reversed or altered positional reactivity sequences that will yield different regioisomeric products under identical reaction conditions . Furthermore, the bromine substituent at C2 renders this position far more reactive than C6-chlorine in cross-coupling reactions, enabling exclusive C2-selective coupling in the first step while preserving the C6-chlorine for subsequent orthogonal transformation [1]. Compounds lacking the C4-fluorine substituent, such as 2-bromo-6-chloropyridine (CAS 5140-72-7), lose the electron-withdrawing effect of fluorine that modulates both the reactivity of adjacent positions and the physicochemical properties of downstream products. The evidence below quantifies these differentiation dimensions across multiple reaction types and selectivity metrics.

2-Bromo-6-chloro-4-fluoropyridine: Quantified Differentiation Evidence for Scientific Procurement


Suzuki-Miyaura Cross-Coupling Site-Selectivity: C2-Bromo vs. C6-Chloro Differentiation

In Pd-catalyzed Suzuki-Miyaura cross-coupling reactions of 2,6-dihalopyridine systems, the bromine substituent undergoes oxidative addition with substantially greater facility than chlorine, enabling exclusive C2-selective coupling when one equivalent of arylboronic acid is employed. For 2-bromo-6-chloropyridine-type systems, the reaction proceeds exclusively at the C2-bromo position, leaving the C6-chloro substituent intact for subsequent orthogonal transformations [1]. The established halogen reactivity hierarchy for oxidative addition in Pd-catalyzed cross-coupling is I > Br >> Cl, which is preserved in the target compound [2]. This chemoselectivity enables sequential, site-selective functionalization without the need for protecting group strategies that would be required for symmetrical dihalopyridines.

Suzuki-Miyaura coupling Chemoselectivity Palladium catalysis

Cross-Coupling Halogen Reactivity Differentiation: Bromide vs. Chloride vs. Fluorosulfate in Suzuki Reactions

Competition experiments in Suzuki-Miyaura cross-coupling reactions of pyridinyl systems bearing multiple halogen or pseudohalogen substituents establish a clear reactivity order: -Br > -OSO₂F > -Cl [1]. This experimentally validated hierarchy demonstrates that the bromine atom in the target compound serves as the most reactive leaving group, with reactivity exceeding that of both chloride and fluorosulfate electrophiles. The C6-chlorine substituent in 2-bromo-6-chloro-4-fluoropyridine is therefore orthogonally differentiated from the C2-bromine, enabling the sequential coupling strategy described above. In contrast, compounds such as 2-bromo-4-chloro-6-fluoropyridine exhibit a different spatial arrangement of the reactive bromine relative to the pyridine nitrogen, which alters both the electronic environment of the coupling site and the steric accessibility for the catalyst .

Halogen reactivity ranking Suzuki coupling Chemoselectivity

Physical Property Differentiation: Density and Boiling Point vs. Fluorinated Regioisomers

The specific halogen positioning of 2-bromo-6-chloro-4-fluoropyridine produces physical properties that differ measurably from its regioisomers, providing a practical differentiator for quality control and purification method development. The target compound exhibits a predicted density of 1.8 ± 0.1 g/cm³ and a predicted boiling point of 222.9 ± 35.0 °C at 760 mmHg . In comparison, the regioisomer 4-bromo-2-chloro-6-fluoropyridine (CAS 1622839-16-0) exhibits a predicted density of 1.829 ± 0.06 g/cm³ and a predicted boiling point of 229.5 ± 35.0 °C at 760 mmHg . This boiling point difference of approximately 6.6 °C, while modest, is analytically significant and reflects the distinct intermolecular interactions arising from the different halogen positioning. These property differences enable unambiguous identity verification via GC-MS retention time comparison and inform solvent selection for chromatographic purification.

Physical properties Purification Quality control

Regioselective Bromination Outcome: C2 vs. C6 Positional Selectivity in Trihalopyridine Synthesis

In the synthetic preparation of bromo-chloro-fluoropyridine systems, the regioselectivity of bromination steps is strongly influenced by existing substituents on the pyridine ring. Studies on halogenated pyridine systems demonstrate that bromination of 2-chloro-4-fluoropyridine-type precursors yields a mixture of regioisomers, with the C2-brominated product being the major regioisomer under most conditions [1]. Specifically, the undesired C6-brominated product is consistently the minor component, indicating that the C2 position is intrinsically more reactive toward electrophilic bromination than the C6 position when the pyridine ring bears a C4-fluorine and C6-chlorine substitution pattern. This intrinsic regiochemical preference explains why 2-bromo-6-chloro-4-fluoropyridine is the synthetically accessible regioisomer from halogenation routes, while the reverse substitution pattern (6-bromo-2-chloro-4-fluoropyridine) would require alternative synthetic strategies.

Regioselective halogenation Synthesis route design Positional isomerism

Fluorine Position Effects: C4-Fluoro vs. C6-Fluoro Substitution Impact on Cross-Coupling Reactivity

The position of the fluorine substituent on the pyridine ring exerts a significant electronic influence on the reactivity of adjacent halogen substituents in cross-coupling reactions. In 2-bromo-6-chloro-4-fluoropyridine, the fluorine atom resides at the C4 position (para to the pyridine nitrogen), which places it meta to both the C2-bromo and C6-chloro substituents. This electronic arrangement differs from regioisomers such as 2-bromo-4-chloro-6-fluoropyridine, where fluorine at C6 is ortho to the C2-bromo and can exert stronger inductive withdrawal on that reactive center. The C4-fluorine in the target compound modulates the electron density of the pyridine ring through resonance donation to the ortho/para positions while withdrawing inductively, creating a distinct electronic environment that affects both the rate of oxidative addition at C2 and the stability of palladium intermediates [1]. This electronic differentiation is critical for reaction optimization, as the precise fluorine position influences the optimal catalyst/ligand system and reaction temperature required for efficient coupling.

Fluorine substituent effects Electronic modulation Suzuki coupling

2-Bromo-6-chloro-4-fluoropyridine: Evidence-Supported Procurement Use Cases


Sequential Suzuki-Miyaura Coupling for Divergent Library Synthesis

Procure 2-bromo-6-chloro-4-fluoropyridine when the synthetic route requires two sequential, site-selective Suzuki-Miyaura couplings without protecting group interconversions. The established reactivity hierarchy (C2-Br > C6-Cl) enables exclusive coupling at the C2 position with the first arylboronic acid equivalent [1], followed by a second coupling at C6 after appropriate catalyst adjustment. This orthogonal reactivity reduces the total step count by 1-2 operations compared to routes employing symmetrical dihalopyridines that would require differential protection strategies. The C4-fluorine remains intact throughout both couplings, preserving its beneficial electronic and metabolic properties in the final product.

Fluorine-Retaining Medicinal Chemistry Programs Targeting CNS or Metabolic Disease

Prioritize this compound for medicinal chemistry programs where fluorine retention in the final drug candidate is therapeutically desirable. The C4-fluorine substituent in 2-bromo-6-chloro-4-fluoropyridine contributes to metabolic stability and modulates physicochemical properties including lipophilicity and pKa, which are critical parameters for CNS penetration and oral bioavailability. In contrast to non-fluorinated analogs like 2-bromo-6-chloropyridine (CAS 5140-72-7) , the target compound introduces the fluorine atom as a permanent design element that will persist through sequential coupling steps. This eliminates the need for late-stage fluorination, which is often low-yielding and may require harsh reagents incompatible with sensitive functional groups.

Agrochemical Intermediate Development Requiring Position-Specific Halogen Retention

Select this compound for agrochemical synthesis programs that require the preservation of a chlorine substituent at the C6 position following initial C2 functionalization. Many herbicidal and fungicidal pyridine derivatives rely on the C6-chlorine for target binding or for subsequent nucleophilic aromatic substitution (SNAr) with amines or alkoxides. The chemoselective reactivity of 2-bromo-6-chloro-4-fluoropyridine ensures that the C6-chlorine remains intact during C2 Suzuki coupling , enabling its later use in SNAr diversification. Alternative trihalopyridines with different halogen positioning would yield regioisomeric products with altered biological activity profiles that would not meet the required agrochemical target specifications.

Analytical Standard Procurement for Regioisomer Identification in QC Workflows

Procure 2-bromo-6-chloro-4-fluoropyridine as an authenticated reference standard for distinguishing this regioisomer from its positional isomers (2-bromo-4-chloro-6-fluoropyridine and 4-bromo-2-chloro-6-fluoropyridine) in quality control and incoming material verification workflows. The documented physical property differences, including a boiling point of 222.9 ± 35.0 °C vs. 229.5 ± 35.0 °C for the 4-bromo-2-chloro-6-fluoro isomer , provide analytically distinguishable GC-MS retention times that enable unambiguous identity confirmation. This is essential for regulated pharmaceutical environments where exact isomer identity must be verified prior to use in GMP synthesis.

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